D-arabinaric acid

Description

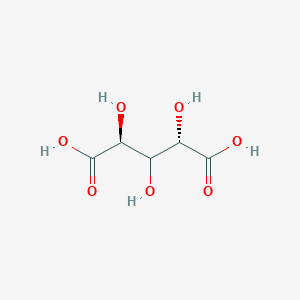

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O7 |

|---|---|

Molecular Weight |

180.11 g/mol |

IUPAC Name |

(2S,4S)-2,3,4-trihydroxypentanedioic acid |

InChI |

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t2-,3-/m0/s1 |

InChI Key |

NPTTZSYLTYJCPR-HRFVKAFMSA-N |

SMILES |

C(C(C(=O)O)O)(C(C(=O)O)O)O |

Isomeric SMILES |

[C@H](C([C@@H](C(=O)O)O)O)(C(=O)O)O |

Canonical SMILES |

C(C(C(=O)O)O)(C(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Arabinaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabinaric acid, a member of the aldaric acid family, is a five-carbon diacid derived from the oxidation of D-arabinose. Its structure, featuring carboxyl groups at both ends of a polyhydroxylated carbon chain, imparts unique chemical characteristics that are of interest in various scientific domains, including synthetic chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its limitedly understood biological role.

Chemical Identity and Properties

This compound is stereochemically distinct from its diastereomers, xylaric acid and ribaric acid, and its enantiomer, L-arabinaric acid. It is crucial to differentiate this compound from D-arabinonic acid, an aldonic acid with a single carboxylic acid group.

Physicochemical Properties

Quantitative data on the physicochemical properties of pure this compound are not extensively available in publicly accessible literature. The data presented below has been compiled from various sources, and in some cases, values for the closely related D-arabinonic acid are provided for comparative context, with clear distinctions made.

| Property | Value | Source/Notes |

| IUPAC Name | (2S,3R,4R)-2,3,4-trihydroxypentanedioic acid | PubChem |

| Synonyms | D-lyxaric acid | |

| Molecular Formula | C₅H₈O₇ | PubChem |

| Molecular Weight | 180.11 g/mol | PubChem |

| Melting Point | Not available for this compound. (D-arabinonic acid: 114-116 °C) | (Data for D-arabinonic acid)[1] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in water. | |

| pKa Values | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. However, predicted spectra and data for related compounds provide insight into its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

An experimental IR spectrum for this compound is not available. However, based on its structure as a polyhydroxy dicarboxylic acid, the IR spectrum is expected to exhibit the following characteristic absorption bands:

-

O-H stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxyl O-H groups.

-

C-H stretch: Absorptions just below 3000 cm⁻¹.

-

C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl groups of the carboxylic acids.

-

C-O stretch: Multiple absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the alcohols and carboxylic acids.

Experimental Protocols

Synthesis of this compound via Nitric Acid Oxidation of D-Arabinose

The primary method for synthesizing this compound is the oxidation of D-arabinose with nitric acid.[2][3] The following is a generalized protocol based on literature descriptions.

Materials:

-

D-arabinose

-

Concentrated nitric acid (e.g., 70%)

-

Deionized water

-

Sodium hydroxide (for neutralization and isolation)

-

Filtration apparatus

-

Reaction vessel with temperature and stirring control

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve D-arabinose in a minimal amount of deionized water in a reaction vessel equipped with a stirrer and a thermometer.

-

Oxidation: Slowly add concentrated nitric acid to the D-arabinose solution while maintaining the temperature within a controlled range (specific temperature parameters may vary and should be optimized). The reaction is exothermic and will produce nitrogen oxides, which are toxic.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Work-up and Isolation: After the reaction is complete, the excess nitric acid is typically removed under reduced pressure. The resulting crude this compound can be isolated and purified through various methods, including crystallization or conversion to a salt (e.g., the disodium salt) followed by acidification.

Below is a logical workflow for the synthesis and isolation of this compound.

Chemical Reactions and Stability

This compound, as a polyhydroxy dicarboxylic acid, can undergo a variety of chemical reactions characteristic of its functional groups. These include:

-

Esterification: The two carboxylic acid groups can be esterified with alcohols in the presence of an acid catalyst.

-

Amidation: Reaction with amines can form amides. This has been utilized in the synthesis of polyamides.[2]

-

Lactonization: Intramolecular esterification can lead to the formation of lactones, particularly under heating or acidic conditions.

-

Complexation with Metal Ions: The carboxylate and hydroxyl groups can chelate with metal ions.

Information regarding the thermal stability and degradation pathways of this compound is not well-documented.

Biological Role and Signaling Pathways

The biological role of this compound is not well-established, and it is not a common metabolite in major metabolic pathways. There is some evidence that it can be formed from the oxidation of D-fructose.

A related aldaric acid, D-glucaric acid, has been studied for its potential health benefits, including its role in the detoxification of carcinogens by inhibiting the enzyme β-glucuronidase.[4] It is plausible that this compound could exhibit some biological activities, but this remains an area for future research.

Signaling Pathways:

Currently, there is no scientific literature that implicates this compound directly in any specific cellular signaling pathways.

The following diagram illustrates the current understanding of this compound's place in biochemical contexts.

Conclusion

This compound is a chiral polyhydroxy dicarboxylic acid with potential applications as a monomer in polymer synthesis. While its fundamental chemical identity is established, a comprehensive characterization of its physicochemical and spectroscopic properties is still lacking in the scientific literature. The synthesis via nitric acid oxidation of D-arabinose is the most common route, although detailed, standardized protocols are not widely published. The biological role and its involvement in cellular signaling remain largely unexplored, presenting an open area for future scientific investigation. This guide provides a summary of the current knowledge and highlights the gaps that future research may address.

References

- 1. D-ARABINONIC ACID | 488-30-2 [chemicalbook.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Xylaric Acid, this compound (D-Lyxaric Acid), L-Arabinaric Acid (L ... - Michael Raymond Hinton - Google 圖書 [books.google.com.tw]

- 4. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of D-Arabinaric Acid from D-Arabinose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of D-arabinaric acid from D-arabinose, focusing on the nitric acid oxidation method. This compound, an aldaric acid, is a valuable chiral building block for the synthesis of various biologically active molecules and fine chemicals. This document outlines the core synthetic pathway, experimental considerations, and data presentation based on available scientific literature.

Introduction

This compound is a five-carbon dicarboxylic acid derived from the oxidation of D-arabinose at both the C1 and C5 positions. Its stereochemistry makes it a useful precursor in asymmetric synthesis. The primary and most direct method for this transformation is the oxidation of D-arabinose using nitric acid. This guide details the key aspects of this synthesis, including the reaction pathway, a generalized experimental protocol, and methods for purification and characterization.

Synthetic Pathway

The synthesis of this compound from D-arabinose is a direct oxidation reaction. The aldehyde group at C1 and the primary alcohol group at C5 of D-arabinose are oxidized to carboxylic acid functionalities.

Caption: Oxidation of D-Arabinose to this compound.

Experimental Protocols

While specific experimental parameters can be optimized, the following section outlines a generalized protocol for the nitric acid oxidation of D-arabinose based on established methodologies for the synthesis of aldaric acids. For precise details, it is imperative to consult the primary literature, particularly the work by Kiely and coworkers on pentaric acids.

Materials and Equipment

-

D-Arabinose

-

Concentrated Nitric Acid (reagent grade)

-

Deionized Water

-

Methylamine solution

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Computer-controlled laboratory reactor with overhead stirrer, temperature probe, and gas inlet/outlet

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Synthesis of this compound

The oxidation is typically performed in a computer-controlled reactor to ensure precise control over reaction parameters, which is crucial for safety and reproducibility.

Caption: General experimental workflow for this compound synthesis.

Procedure:

-

Reaction Setup: In a computer-controlled reactor, D-arabinose is dissolved in a specific concentration of nitric acid. The molar ratio of nitric acid to D-arabinose is a critical parameter that must be optimized.

-

Oxidation: The reaction mixture is heated to a controlled temperature (e.g., 40-60 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as HPLC.

-

Work-up: Upon completion, the excess nitric acid is removed under reduced pressure.

-

Isolation via Diamide Derivative: The crude this compound is often converted to its N,N'-dimethyl-D-arabinaramide derivative for purification. This is achieved by reacting the crude product with a methylamine solution.

-

Crystallization: The N,N'-dimethyl-D-arabinaramide is then purified by crystallization from a suitable solvent system.

-

Hydrolysis: The purified diamide is hydrolyzed back to the disodium salt of this compound using an aqueous solution of sodium hydroxide.

-

Conversion to Free Acid: The disodium D-arabinarate solution is passed through a cation exchange resin (H+ form) to yield an aqueous solution of this compound.

-

Final Product Isolation: The water is removed under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Data Presentation

Quantitative data is crucial for the evaluation and optimization of the synthesis. The following tables provide a template for presenting such data. The values provided are placeholders and should be replaced with experimental data from the primary literature or laboratory work.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Reference |

| D-Arabinose (g) | [Insert Value] | [Cite Source] |

| Nitric Acid Conc. (M) | [Insert Value] | [Cite Source] |

| Molar Ratio (HNO₃:Arabinose) | [Insert Value] | [Cite Source] |

| Reaction Temperature (°C) | [Insert Value] | [Cite Source] |

| Reaction Time (h) | [Insert Value] | [Cite Source] |

| Stirring Speed (rpm) | [Insert Value] | [Cite Source] |

Table 2: Yield and Purity of this compound and Intermediates

| Compound | Form | Yield (%) | Purity (%) | Analytical Method | Reference |

| N,N'-dimethyl-D-arabinaramide | Crystalline Solid | [Insert Value] | [Insert Value] | HPLC, NMR | [Cite Source] |

| This compound | Solid | [Insert Value] | [Insert Value] | HPLC, Titration | [Cite Source] |

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals/Data | Reference |

| ¹H NMR (D₂O, ppm) | [Insert Chemical Shifts and Multiplicities] | [Cite Source] |

| ¹³C NMR (D₂O, ppm) | [Insert Chemical Shifts] | [Cite Source] |

| FT-IR (KBr, cm⁻¹) | [Insert Key Absorption Bands] | [Cite Source] |

| Mass Spectrometry (m/z) | [Insert Molecular Ion and Fragmentation Peaks] | [Cite Source] |

| Optical Rotation [α]D | [Insert Value and Conditions] | [Cite Source] |

Logical Relationships in Synthesis and Purification

The successful synthesis and isolation of pure this compound depend on a series of logical steps and considerations.

Caption: Logical dependencies in this compound synthesis.

Conclusion

The synthesis of this compound from D-arabinose via nitric acid oxidation is a well-established though technically demanding process. Precise control over reaction conditions is paramount to achieving good yields and purity. The isolation of the product through its crystalline N,N'-dimethyl-D-arabinaramide derivative is a key strategy for obtaining high-purity material. This technical guide provides a framework for researchers and professionals in drug development to understand and implement this important synthetic transformation. For detailed experimental procedures and quantitative data, consulting the primary scientific literature is strongly recommended.

The Enigmatic Role of D-Arabinaric Acid in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinaric acid, a C5 aldaric acid, is an intermediate in the ascorbate and aldarate metabolism pathway. While its precursor, D-arabinose, has been studied in various biological contexts, the specific metabolic fate and physiological significance of this compound remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding of this compound's role in metabolic pathways. It outlines a putative synthesis pathway from D-arabinose, its place within the broader context of aldarate metabolism, and discusses the significant knowledge gaps that present opportunities for future research. This document also provides hypothetical experimental protocols for the detection and quantification of this compound, based on established methods for related compounds, to facilitate further investigation into this intriguing molecule.

Introduction

Aldaric acids are a class of sugar acids derived from the oxidation of both the aldehyde and primary alcohol groups of an aldose to carboxylic acids. While the metabolic roles of some aldaric acids, such as D-glucaric acid, are increasingly understood, the biological significance of this compound, the aldaric acid of D-arabinose, is not well-documented. D-arabinose itself is a known component of various glycoconjugates and a precursor for the synthesis of D-erythroascorbic acid in some organisms.[1] This guide aims to consolidate the sparse information available on this compound and to provide a framework for its further scientific exploration.

Biosynthesis of this compound

The direct enzymatic synthesis of this compound from D-arabinose has not been extensively characterized. However, based on known enzymatic reactions, a putative two-step pathway can be proposed.

Step 1: Oxidation of D-Arabinose to D-Arabino-1,4-lactone

The initial step is likely the oxidation of D-arabinose to D-arabino-1,4-lactone. This reaction is catalyzed by a class of enzymes known as D-arabinose dehydrogenases. These enzymes utilize NAD⁺ or NADP⁺ as cofactors to oxidize the C1 aldehyde group of D-arabinose.

Step 2: Hydrolysis of D-Arabino-1,4-lactone

The resulting D-arabino-1,4-lactone is an ester. It is proposed that this lactone undergoes spontaneous, non-enzymatic hydrolysis in the aqueous environment of the cell to form the open-chain this compound. This hydrolysis would break the ester bond, resulting in two carboxylic acid groups.

Role in Metabolic Pathways

This compound is recognized as an intermediate in the "Ascorbate and aldarate metabolism" pathway, as cataloged in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database (map00053).[1][2] This pathway encompasses the synthesis and degradation of ascorbate (Vitamin C) and various sugar acids.

While its position in this pathway is established, the specific enzymes and subsequent metabolic steps involved in the degradation of this compound are not well-defined in the current literature. Further research is required to elucidate the complete catabolic pathway of this compound and its contribution to central metabolism.

Quantitative Data

To date, there is a significant lack of quantitative data regarding the physiological concentrations of this compound in biological tissues and fluids. The scientific literature does not currently contain established reference ranges for this compound in human plasma, urine, or other matrices. This absence of quantitative data hinders the assessment of its physiological and potential pathological relevance. The development of sensitive and specific analytical methods is a critical first step to address this knowledge gap.

Experimental Protocols

The following are proposed, detailed methodologies for the analysis of this compound in biological samples. These protocols are based on established techniques for the analysis of other organic and aldaric acids and will require validation for this compound specifically.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. As this compound is non-volatile, a derivatization step is necessary to convert it into a more volatile form.

5.1.1. Sample Preparation and Extraction

-

Sample Collection: Collect biological samples (e.g., urine, plasma) and store them at -80°C until analysis.

-

Internal Standard Addition: Thaw samples on ice and add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled C5 aldaric acid).

-

Deproteinization (for plasma): Add a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:plasma) to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Use an anion exchange SPE cartridge to capture acidic compounds.

-

Condition the cartridge with methanol followed by water.

-

Load the sample (urine or deproteinized plasma supernatant).

-

Wash the cartridge with water, then a weak organic solvent to remove neutral and basic compounds.

-

Elute the organic acids with a strong acidic solvent (e.g., formic acid in methanol).

-

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.

5.1.2. Derivatization

-

Oximation: To the dried residue, add a solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes. This step converts the carbonyl groups to oximes.

-

Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.

5.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Quantification: Use selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and may not require derivatization, simplifying sample preparation.

5.2.1. Sample Preparation

-

Sample Collection and Internal Standard Addition: As described in section 5.1.1.

-

Deproteinization/Dilution:

-

For plasma, perform protein precipitation as described in section 5.1.1.

-

For urine, a simple "dilute and shoot" approach may be feasible. Dilute the urine sample with the initial mobile phase.

-

-

Centrifugation: Centrifuge the prepared samples at high speed to pellet any precipitates.

-

Transfer: Transfer the supernatant to an autosampler vial for analysis.

5.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Column: A reverse-phase C18 column suitable for polar compounds (e.g., with a polar endcapping) or a HILIC column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to retain and elute this compound. For example, start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined by infusing pure standards.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound plays a role in any signaling pathways. Its structural similarity to other sugar acids does not immediately imply a signaling function. Future research, potentially employing metabolomic approaches in response to various stimuli, may uncover previously unknown signaling roles for this compound or other intermediates of aldarate metabolism.

Conclusion and Future Directions

The biological role of this compound in metabolic pathways is a nascent field of study. While its position as an intermediate in ascorbate and aldarate metabolism is acknowledged, the specific enzymatic machinery for its synthesis and degradation, its physiological concentrations, and its potential biological activities remain largely unknown. The lack of available data presents a significant opportunity for foundational research.

Future research should focus on:

-

Enzyme Discovery and Characterization: Identifying and characterizing the specific dehydrogenases and potential downstream enzymes that act on this compound.

-

Quantitative Analysis: Developing and validating robust analytical methods to measure this compound concentrations in various biological matrices to establish reference ranges and investigate its modulation in health and disease.

-

Functional Studies: Utilizing metabolomics, flux analysis, and genetic manipulation to elucidate the precise metabolic fate and physiological functions of this compound.

-

Exploration of Signaling Roles: Investigating potential interactions of this compound with cellular signaling components.

The elucidation of the metabolic pathway and biological functions of this compound will contribute to a more complete understanding of carbohydrate metabolism and may reveal novel therapeutic targets or biomarkers for various diseases.

References

The Enigmatic Presence of D-Arabinaric Acid in Flora: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The study of plant-derived compounds has perennially been a cornerstone of natural product chemistry and drug discovery. While major metabolic pathways and compound classes have been extensively characterized, the presence and physiological significance of certain molecules remain largely unexplored. D-arabinaric acid, an aldaric acid, represents one such enigmatic compound within the plant kingdom. This technical guide synthesizes the current understanding of its potential biosynthesis, outlines methodologies for its detection and quantification, and speculates on its physiological roles, thereby providing a foundational framework for future research in this nascent field.

Proposed Biosynthetic Pathway of this compound in Plants

Direct evidence for the biosynthesis of this compound in plants is currently lacking in scientific literature. However, based on established metabolic pathways of its precursors, a hypothetical route can be proposed. The most plausible pathway originates from myo-inositol, a ubiquitous compound in plants.

The myo-inositol oxidation (MIOX) pathway is a known route for the production of D-glucuronic acid.[1][2][3] Myo-inositol is catabolized by myo-inositol oxygenase (MIOX) to yield D-glucuronic acid.[1][2] This D-glucuronic acid can then be activated to UDP-D-glucuronic acid, a key precursor for the synthesis of various cell wall polysaccharides, including arabinose and xylose residues.[4][5] It is conceivable that a side pathway involving the oxidation of the C1 aldehyde group of a precursor like D-glucuronic acid or a related sugar acid could lead to the formation of this compound.

The following diagram illustrates this proposed biosynthetic route.

Caption: Proposed biosynthetic pathway of this compound from myo-inositol in plants.

Quantitative Data on this compound in Plants

To date, there is a notable absence of published quantitative data on the natural occurrence of this compound in various plant species and tissues. This represents a significant knowledge gap and a compelling area for future research. To facilitate standardized data collection, the following table structure is proposed for reporting concentrations of this compound.

| Plant Species | Family | Tissue Type | Developmental Stage | This compound Concentration (µg/g dry weight) | Analytical Method | Reference |

| e.g., Arabidopsis thaliana | Brassicaceae | Rosette Leaves | 6-week-old | Data to be determined | LC-MS/MS | Future Publication |

| e.g., Oryza sativa | Poaceae | Roots | Seedling | Data to be determined | GC-MS | Future Publication |

| e.g., Solanum lycopersicum | Solanaceae | Fruit (Pericarp) | Ripe | Data to be determined | HPLC-UV | Future Publication |

Experimental Protocols for the Analysis of this compound

The following section details a generalized protocol for the extraction, purification, and quantification of this compound from plant tissues. This protocol is adapted from established methods for the analysis of other organic acids, such as abscisic acid, from plant matrices.[6][7][8][9]

Sample Preparation and Extraction

-

Harvesting and Homogenization: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind to a fine powder using a mortar and pestle or a ball mill.

-

Solvent Extraction:

-

Weigh approximately 100 mg of the dried, powdered tissue into a centrifuge tube.

-

Add 10 mL of an 80% methanol solution containing an internal standard (e.g., a stable isotope-labeled arabinaric acid).

-

Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle agitation.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet with another 5 mL of the extraction solvent.

-

Pool the supernatants.

-

Purification by Solid-Phase Extraction (SPE)

-

Evaporation and Reconstitution: Evaporate the pooled supernatant to near dryness using a rotary evaporator or a stream of nitrogen. Reconstitute the residue in 1 mL of 1% acetic acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of 1% acetic acid.

-

Sample Loading and Elution:

-

Load the reconstituted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 1% acetic acid to remove highly polar compounds.

-

Elute the this compound with 5 mL of methanol.

-

-

Final Preparation: Evaporate the methanol eluate to dryness and reconstitute in a suitable volume (e.g., 200 µL) of the initial mobile phase for chromatographic analysis.

The following diagram outlines the experimental workflow.

Caption: Workflow for the extraction and analysis of this compound from plant tissue.

Quantification by Chromatography

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Column: A C18 reversed-phase column is suitable for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in negative mode is recommended.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Transitions for this compound and the internal standard would need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: this compound is non-volatile and requires derivatization prior to GC analysis. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Ionization: Electron ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.

Potential Physiological Roles of this compound in Plants

While the specific functions of this compound in plants are yet to be elucidated, we can hypothesize potential roles based on the functions of other sugar acids and related metabolites.

-

Cell Wall Integrity: As a potential downstream product of the myo-inositol pathway, which provides precursors for cell wall polysaccharides, this compound could play a role in cell wall structure or signaling related to cell wall status.

-

Osmoregulation and Stress Response: The accumulation of soluble sugars and their derivatives is a common plant response to abiotic stresses such as drought and salinity.[10][11] this compound could function as an osmolyte or be involved in stress signaling pathways. The upregulation of the myo-inositol pathway under stress conditions further supports this hypothesis.[2]

-

Calcium Sequestration: Aldaric acids are known to chelate divalent cations. This compound could be involved in regulating calcium ion concentrations within specific cellular compartments.

-

Defense Against Pathogens: Some plant secondary metabolites derived from sugar pathways, such as flavonoids and glucosinolates, are involved in defense against herbivores and pathogens.[10][12] It is plausible that this compound or its derivatives could have similar roles.

Conclusion and Future Directions

The study of this compound in plants is a field ripe for discovery. The current lack of direct evidence for its occurrence and function presents a unique opportunity for researchers to make foundational contributions. The immediate priorities for future research should be:

-

Systematic Screening: A broad survey of different plant species and tissues using the analytical methods outlined in this guide to confirm the presence and quantify the levels of this compound.

-

Enzyme Discovery: Identification and characterization of the specific enzymes responsible for the conversion of D-glucuronic acid or other precursors to this compound.

-

Functional Genomics: The use of genetic and molecular tools, such as mutant analysis and overexpression studies in model organisms like Arabidopsis thaliana, to elucidate the physiological roles of this compound.

By addressing these key research questions, the scientific community can begin to unravel the mysteries of this compound's role in plant biology, potentially uncovering new metabolic pathways and compounds with applications in agriculture, medicine, and biotechnology.

References

- 1. oar.icrisat.org [oar.icrisat.org]

- 2. Potential of engineering the myo-inositol oxidation pathway to increase stress resilience in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Down-regulation of UDP-glucuronic Acid Biosynthesis Leads to Swollen Plant Cell Walls and Severe Developmental Defects Associated with Changes in Pectic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inositol Metabolism in Plants. V. Conversion of Myo-inositol to Uronic Acid and Pentose Units of Acidic Polysaccharides in Root-tips of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid separation and quantification of abscisic Acid from plant tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Rapid Method for the Extraction and Analysis of Abscisic Acid from Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Physiological Importance of Glucosinolates on Plant Response to Abiotic Stress in Brassica | MDPI [mdpi.com]

- 11. The physiological importance of glucosinolates on plant response to abiotic stress in Brassica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into physiological roles of flavonoids in plant cold acclimation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stereochemistry of D- and L-Arabinaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinaric acid, a dicarboxylic acid derived from the pentose sugar arabinose, exists as a pair of enantiomers: D-arabinaric acid and L-arabinaric acid. As non-superimposable mirror images, these stereoisomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This guide provides a comprehensive technical overview of the stereochemistry of D- and L-arabinaric acid, including their physicochemical properties, synthesis, and known biological relevance.

Core Concepts in Stereochemistry

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. Key concepts relevant to D- and L-arabinaric acid include:

-

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a carbon atom bonded to four different groups, known as a chiral center or stereocenter.

-

Enantiomers: These are pairs of chiral molecules that are mirror images of each other but are not superimposable. D- and L-arabinaric acid are enantiomers.

-

Optical Activity: Chiral molecules have the ability to rotate the plane of plane-polarized light. Enantiomers rotate light in equal amounts but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-).

-

Fischer Projections: A two-dimensional representation of a three-dimensional organic molecule, commonly used for carbohydrates and their derivatives. In a Fischer projection, horizontal lines represent bonds coming out of the page, and vertical lines represent bonds going into the page.

Stereochemistry of D- and L-Arabinaric Acid

The stereochemical difference between D- and L-arabinaric acid arises from the configuration of the hydroxyl groups at the chiral centers (C2, C3, and C4) along the carbon chain.

-

L-Arabinaric acid has the IUPAC name (2R,4R)-2,3,4-trihydroxypentanedioic acid.[1]

-

This compound is the enantiomer of L-arabinaric acid and would therefore have the IUPAC name (2S,4S)-2,3,4-trihydroxypentanedioic acid.

The "D" and "L" designations for arabinaric acid are derived from the configuration of the chiral center furthest from the most oxidized carbon (in this case, C4 relative to the two carboxylic acid groups). This nomenclature is based on the configuration of D- and L-glyceraldehyde.

Physicochemical Properties

| Property | This compound | L-Arabinaric Acid |

| IUPAC Name | (2S,4S)-2,3,4-trihydroxypentanedioic acid | (2R,4R)-2,3,4-trihydroxypentanedioic acid[1] |

| Molecular Formula | C₅H₈O₇ | C₅H₈O₇[1] |

| Molecular Weight | 180.11 g/mol | 180.11 g/mol [1] |

| Melting Point | Data not available | Data not available |

| Optical Rotation | Expected to be equal in magnitude and opposite in sign to L-arabinaric acid | Data not available |

| Solubility in Water | Data not available | Data not available |

| CAS Number | 6703-05-5 (unspecified stereochemistry)[2] | 608-54-8[3] |

Experimental Protocols: Synthesis of D- and L-Arabinaric Acid

The primary method for synthesizing arabinaric acids is the oxidation of the corresponding arabinose enantiomer. Nitric acid is a common oxidizing agent for this transformation.

Synthesis of L-Arabinaric Acid from L-Arabinose

Principle: L-arabinose is oxidized with nitric acid, which converts both the aldehyde group at C1 and the primary alcohol group at C5 to carboxylic acids, yielding L-arabinaric acid.

Detailed Methodology:

A representative protocol based on patent literature is as follows:

-

Reaction Setup: In a controlled reaction vessel, combine L-arabinose with a concentrated solution of nitric acid. The molar ratio of nitric acid to L-arabinose is typically high to ensure complete oxidation.

-

Initiation: A small amount of sodium nitrite can be added to initiate the reaction.

-

Temperature Control: The reaction is exothermic and requires careful temperature management. The temperature is typically maintained at a moderate level, for example, by controlled addition of the reactants or external cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: Upon completion, the excess nitric acid is removed, often by distillation under reduced pressure. The resulting product can be purified by crystallization, potentially after conversion to a salt (e.g., the dipotassium salt) to facilitate isolation and purification.

Synthesis of this compound from D-Arabinose

Principle: Similar to the synthesis of the L-enantiomer, D-arabinose is oxidized with nitric acid to yield this compound.

Detailed Methodology:

The protocol for the synthesis of this compound is analogous to that of L-arabinaric acid, with D-arabinose used as the starting material. All reaction conditions, including stoichiometry, temperature control, and workup procedures, would be comparable.

Biological Significance and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the direct involvement of D- or L-arabinaric acid in specific cellular signaling pathways. Research on the biological roles of related sugar acids, such as D-glucaric acid, has shown activities like the inhibition of β-glucuronidase, which is involved in detoxification and cancer prevention. However, it is not known if arabinaric acids exhibit similar properties.

The metabolic precursors, D- and L-arabinose, are involved in various metabolic pathways in microorganisms and plants. For instance, L-arabinose is a component of plant cell wall polysaccharides and its metabolism is well-characterized in some bacteria and fungi. D-arabinose is less common in nature but is a precursor for some biosynthetic pathways. It is plausible that D- and L-arabinaric acids could be metabolic byproducts in organisms that utilize arabinose, but their specific roles, if any, remain to be elucidated.

Visualization of Stereochemistry and Synthesis

Fischer Projections of D- and L-Arabinaric Acid

Caption: Fischer projections illustrating the stereochemical difference between D- and L-arabinaric acid.

Workflow for the Synthesis of Arabinaric Acids

References

The Industrial Potential of D-Arabinaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinaric acid, a C5 aldaric acid derived from the oxidation of the pentose sugar D-arabinose, is emerging as a versatile and sustainable platform chemical with significant potential across various industrial sectors. Its multifunctional nature, characterized by the presence of two carboxylic acid groups and multiple hydroxyl moieties, imparts unique properties that make it a promising candidate for applications in polymer synthesis, as a chelating agent, a corrosion inhibitor, and in the formulation of detergents. This technical guide provides a comprehensive overview of the potential industrial applications of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key chemical pathways and workflows. As a bio-based building block, this compound represents a renewable alternative to petroleum-derived chemicals, aligning with the growing demand for sustainable and environmentally friendly industrial processes.

Introduction

The transition towards a bio-based economy has spurred significant research into the utilization of renewable feedstocks for the production of value-added chemicals. Aldaric acids, a class of dicarboxylic acids derived from sugars, have garnered considerable attention in this regard. This compound, with its five-carbon backbone, presents a compelling case for industrial exploration due to its chirality and multiple functional groups, which offer diverse possibilities for chemical modification and application. This document serves as a technical resource for professionals in research and development, providing in-depth information on the synthesis, properties, and potential industrial uses of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in various industrial processes. While extensive experimental data for this compound is not as readily available as for more common dicarboxylic acids, the following table summarizes key known and predicted properties.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₈O₇ | --- |

| Molecular Weight | 180.11 g/mol | --- |

| IUPAC Name | (2R,3S,4R)-2,3,4-trihydroxypentanedioic acid | --- |

| Melting Point | 128-131 °C | Experimental |

| Solubility | Soluble in water | General observation for sugar acids |

| Appearance | White crystalline powder | --- |

Further experimental validation of properties such as pKa values, thermal stability, and solubility in various organic solvents is essential for process optimization.

Potential Industrial Applications

The unique chemical structure of this compound lends itself to a variety of industrial applications, which are explored in detail in the following sections.

Polymer Synthesis

As a dicarboxylic acid, this compound can serve as a monomer for the synthesis of polyesters and polyamides through polycondensation reactions with diols and diamines, respectively. The resulting bio-based polymers could offer unique properties due to the hydroxyl groups along the polymer chain, which can enhance hydrophilicity, biodegradability, and provide sites for further functionalization.

This compound can react with various diols (e.g., ethylene glycol, 1,4-butanediol) to form polyesters. The presence of hydroxyl groups on the this compound backbone can lead to polymers with increased polarity and potential for hydrogen bonding, affecting their mechanical and thermal properties.

Experimental Protocol: Synthesis of Polyester from this compound and 1,4-Butanediol (Hypothetical)

This protocol is a generalized procedure based on polyester synthesis from other dicarboxylic acids and requires optimization for this compound.

-

Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and 1,4-butanediol.

-

Catalyst Addition: Add a suitable polycondensation catalyst (e.g., antimony trioxide, titanium butoxide) at a concentration of 0.05-0.1 mol% relative to the diacid.

-

Esterification: Heat the mixture under a slow stream of nitrogen to 180-200 °C for 2-4 hours to carry out the initial esterification, during which water is distilled off.

-

Polycondensation: Gradually reduce the pressure to below 1 Torr and increase the temperature to 220-240 °C. Continue the reaction for 4-6 hours to increase the molecular weight of the polymer.

-

Product Recovery: Cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform, DMF). Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Similarly, this compound can be reacted with diamines (e.g., hexamethylenediamine) to produce polyamides. These sugar-based polyamides could exhibit enhanced moisture absorption and biodegradability compared to their conventional counterparts. A study on polyamides derived from the stereoisomeric arabinaric acid suggests that these polymers can be crystalline.[1]

Experimental Protocol: Synthesis of Polyamide from this compound and Hexamethylenediamine (Hypothetical)

-

Acid Chloride Formation (Optional but recommended for higher reactivity): Convert this compound to its diacyl chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent.

-

Polymerization: In a flask under a nitrogen atmosphere, dissolve the diamine (e.g., hexamethylenediamine) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).

-

Monomer Addition: Slowly add the D-arabinaroyl dichloride solution to the diamine solution at a low temperature (0-5 °C) with vigorous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours.

-

Product Isolation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like water or methanol. Filter the polymer, wash it thoroughly, and dry it under vacuum.

Chelating Agent

The two carboxylic acid groups and multiple hydroxyl groups in this compound make it a potential chelating agent, capable of binding with metal ions to form stable complexes.[2] This property could be exploited in various applications, including:

-

Detergents and Cleaning Agents: To sequester hard water ions (Ca²⁺, Mg²⁺), improving cleaning efficiency.

-

Water Treatment: To control metal ion concentrations.

-

Agriculture: As a carrier for micronutrients.

-

Pharmaceuticals: For metal detoxification or as a stabilizer in formulations.

The biodegradability of this compound would be a significant advantage over traditional chelating agents like EDTA.

Experimental Protocol: Evaluation of Chelating Activity (Titration Method)

-

Prepare Solutions: Prepare standardized solutions of a metal salt (e.g., CaCl₂, CuSO₄) and this compound.

-

Titration Setup: Place a known volume and concentration of the metal salt solution in a beaker with a pH electrode and a magnetic stirrer.

-

Titration: Titrate the metal salt solution with the this compound solution, recording the pH at regular intervals.

-

Data Analysis: Plot the pH versus the volume of this compound added. The inflection points in the titration curve correspond to the formation of metal-ligand complexes, from which stability constants can be calculated.

Corrosion Inhibitor

Organic compounds containing heteroatoms (like oxygen in the carboxyl and hydroxyl groups of this compound) and/or π-electrons can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. This compound, with its multiple oxygen atoms, has the potential to be an effective and environmentally friendly corrosion inhibitor for metals in acidic or neutral environments.

Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)

-

Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area.

-

Inhibitor Solutions: Prepare a corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

-

Immersion Test: Immerse the metal coupons in the different solutions for a specified period at a constant temperature.

-

Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, and reweigh them.

-

Calculate Corrosion Rate and Inhibition Efficiency:

-

Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

-

Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

Crosslinking Agent

The carboxylic acid groups of this compound can react with hydroxyl or amine groups present in other polymers, making it a potential crosslinking agent. This could be particularly useful for modifying the properties of biopolymers like cellulose, starch, or chitosan to create hydrogels or films with improved mechanical strength and water resistance.

Experimental Protocol: Crosslinking of Polyvinyl Alcohol (PVA) with this compound

-

PVA Solution: Prepare an aqueous solution of PVA (e.g., 10% w/v) by heating and stirring.

-

Crosslinker Addition: Add this compound to the PVA solution at various concentrations (e.g., 1-5% w/w of PVA).

-

Casting: Pour the mixture into a petri dish to form a film.

-

Curing: Heat the film in an oven at a temperature sufficient to induce esterification between the carboxylic acid groups of this compound and the hydroxyl groups of PVA (e.g., 120-140 °C) for a set time.

-

Characterization: Analyze the resulting film for properties such as swelling ratio in water, tensile strength, and thermal stability to determine the effect of crosslinking.

Synthesis of this compound

The industrial viability of this compound is contingent upon efficient and scalable production methods. Both chemical and biotechnological routes are being explored.

Chemical Synthesis

The traditional method for synthesizing aldaric acids is the nitric acid oxidation of the corresponding aldose. While effective, this method can suffer from low selectivity and the production of nitrogen oxide byproducts.

Biotechnological Production

Biotechnological production of this compound from renewable feedstocks like D-arabinose or other sugars using engineered microorganisms is a promising and more sustainable alternative. This approach can offer high specificity and milder reaction conditions. A hypothetical metabolic pathway for the production of this compound from D-glucose is presented below. This would likely involve the conversion of glucose to D-arabinose, followed by oxidation to this compound.

Conclusion and Future Outlook

This compound stands as a promising bio-based building block with the potential to penetrate various industrial markets. Its unique combination of dicarboxylic acid and polyhydroxyl functionalities opens doors to the development of novel polymers with tailored properties, effective and biodegradable chelating agents, green corrosion inhibitors, and versatile crosslinking agents. While research into the specific applications of this compound is still in its early stages, the foundational knowledge of dicarboxylic acid chemistry suggests a bright future. Further research should focus on optimizing synthesis routes to improve yield and reduce costs, conducting comprehensive performance evaluations in targeted applications, and exploring the full potential of its stereochemistry to create materials with unique functionalities. The continued development of this compound and other sugar-derived chemicals will be a critical step in the transition to a more sustainable and circular economy.

References

D-Arabinaric Acid as a Precursor for Fine Chemicals: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The transition toward a bio-based economy necessitates the development of sustainable routes to valuable platform chemicals traditionally derived from petrochemical sources. Aldaric acids, or sugar-derived dicarboxylic acids, represent a key class of these bio-based building blocks. This technical guide focuses on D-arabinaric acid, a five-carbon aldaric acid, exploring its potential as a precursor for a variety of fine chemicals. While research on this compound is emerging, this document draws upon the extensive knowledge base of analogous and well-studied aldaric acids, such as D-glucaric acid, to present a comprehensive overview of synthesis pathways, conversion technologies, and potential applications. This guide provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in this promising field.

Introduction to this compound

This compound is a polyhydroxy dicarboxylic acid derived from the five-carbon sugar D-arabinose. Its structure, featuring carboxylic acid groups at both ends of a C5 chain (HOOC-(CHOH)₃-COOH), makes it a versatile chemical intermediate.[1] As a member of the aldaric acid family, it is recognized for its potential to serve as a bio-renewable building block for polymers, plasticizers, and other specialty chemicals.[2] The development of efficient pathways to this compound and its subsequent conversion into high-value products is aligned with the principles of green chemistry and the establishment of sustainable biorefineries.

Synthesis of this compound

The primary route for synthesizing aldaric acids, including this compound, is the oxidation of the corresponding aldose sugar.[1] This involves the oxidation of both the terminal aldehyde group and the primary alcohol group of the sugar.

Catalytic Oxidation of D-Arabinose

The most common laboratory and potential industrial-scale synthesis involves the oxidation of D-arabinose using a catalyst. While strong oxidizing agents like nitric acid can be used, they often lead to low selectivity and the formation of undesirable by-products.[3] Heterogeneous catalysis using noble metals offers a more selective and environmentally benign alternative.

Gold (Au) nanoparticles supported on materials like alumina (Al₂O₃) or carbon have demonstrated high activity and selectivity for the oxidation of sugars, including arabinose, to their corresponding acids under mild, alkaline conditions.[4][5] Platinum (Pt)-based catalysts are also highly effective, particularly for the oxidation of glucose to glucaric acid, and the principles are applicable to arabinose oxidation.[6]

Table 1: Summary of Catalytic Oxidation Conditions for Aldoses

| Aldose Substrate | Catalyst | Temperature (°C) | pH | Oxygen Pressure (atm) | Max. Conversion (%) | Key Product(s) | Reference(s) |

| D-Glucose | 5 wt% Pt/C | 80 | 7.2 | 13.8 | >95% | D-Glucaric Acid | [7] |

| D-Glucose | Au/Al₂O₃ | 70 | 8 | 0.125 | ~60% (in mixture) | D-Gluconic Acid | [5][8] |

| L-Arabinose | Au/Al₂O₃ | 70 | 8 | 0.125 | ~70% (in mixture) | L-Arabinoic Acid | [4][5] |

| D-Glucose | Pt-Rh bimetallic | 160 | - | 50 (H₂) | >95% | Adipic Acid (from Glucaric Acid) | [9] |

Note: Data for arabinose oxidation often focuses on the production of the aldonic acid (arabinonic acid). Further oxidation is required to produce the aldaric acid (this compound).

Biotechnological Production

Biotechnological routes using microbial fermentation or enzymatic processes offer a promising avenue for sugar acid production.[10] While commercial production is well-established for aldonic acids like D-gluconic acid, the biotechnological synthesis of aldaric acids is still an active area of research.[2] Certain microorganisms, such as those from the Pseudomonas genus, possess aldose-oxidizing capabilities.[10] Genetic engineering of strains like Escherichia coli is being explored to create efficient microbial cell factories for producing specific aldaric acids from glucose.[3]

This compound as a Chemical Precursor

The dicarboxylic acid structure of this compound makes it an ideal starting material for various valuable chemicals, most notably as a monomer for polymers and as a precursor to other linear dicarboxylic acids.

Conversion to Aliphatic Dicarboxylic Acids

A significant application for aldaric acids is their conversion to commercially important dicarboxylic acids like adipic acid (C6), which is a key monomer for Nylon-6,6.[6] The established process for converting D-glucaric acid to adipic acid involves a two-step catalytic approach:

-

Oxidation: D-glucose is oxidized to D-glucaric acid.

-

Hydrodeoxygenation (HDO): The four secondary hydroxyl groups of D-glucaric acid are removed by reduction with hydrogen, typically using a bimetallic catalyst (e.g., Pt-Rh) and a halogen promoter (e.g., HBr) in an acidic solvent.[9][11]

This same HDO principle can be applied to this compound. The hydrodeoxygenation of this compound would yield glutaric acid (C5). A subsequent chain extension reaction could potentially lead to pimelic acid (C7), another valuable dicarboxylic acid used in the synthesis of polyesters and polyamides.[12][13]

Caption: Proposed conversion of this compound to glutaric acid.

Synthesis of Bio-based Polymers

This compound can serve as a bio-based monomer for condensation polymerization. Its two carboxylic acid groups can react with diamines to form polyamides or with diols to form polyesters.[2][14]

-

Polyamides: The reaction of this compound with a diamine, such as hexamethylenediamine, would produce a C5-based polyamide. The hydroxyl groups along the polymer backbone, originating from the sugar structure, would impart unique properties such as increased hydrophilicity and potential for further functionalization compared to conventional polyamides.[15][16]

-

Polyesters: Similarly, polycondensation with diols like 1,4-butanediol or ethylene glycol would yield novel polyesters with biodegradability and properties influenced by the stereochemistry of the this compound monomer.

References

- 1. Aldaric acid - Wikipedia [en.wikipedia.org]

- 2. Production and applications of carbohydrate-derived sugar acids as generic biobased chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. A unique pathway to platform chemicals: aldaric acids as stable intermediates for the synthesis of furandicarboxylic acid esters - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02293D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. research.abo.fi [research.abo.fi]

- 9. researchgate.net [researchgate.net]

- 10. Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2826609A - Process for the manufacture of pimelic acid - Google Patents [patents.google.com]

- 13. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 15. studymind.co.uk [studymind.co.uk]

- 16. researchgate.net [researchgate.net]

Enzymatic Production of D-Arabinaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-arabinaric acid, a five-carbon aldaric acid, holds potential as a valuable building block in the pharmaceutical and chemical industries. Traditional chemical synthesis methods for aldaric acids often involve harsh conditions and lack specificity. This technical guide explores the enzymatic production of this compound as a sustainable and highly selective alternative. We delver into a plausible two-step enzymatic pathway, detailing the enzymes involved, their kinetic properties, and comprehensive experimental protocols for production, purification, and analysis. Furthermore, this guide provides visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the bioprocess.

Introduction

Aldaric acids, characterized by carboxylic acid groups at both ends of their carbon chains, are versatile chemical platforms. This compound, the C5 analogue, is of particular interest due to its chirality and multiple functional groups, making it a candidate for the synthesis of novel polymers and pharmaceutical intermediates. The limitations of chemical synthesis, such as the use of strong oxidizing agents like nitric acid and the formation of byproducts, have spurred interest in biocatalytic routes.[1][2] Enzymatic synthesis offers the advantages of mild reaction conditions, high specificity, and a reduced environmental footprint.

This guide outlines a proposed two-step enzymatic pathway for the production of this compound from the readily available precursor, D-arabinose. The proposed pathway leverages the activity of a dehydrogenase for the initial oxidation, followed by a second oxidation to yield the final product.

Proposed Enzymatic Pathway

The enzymatic conversion of D-arabinose to this compound is proposed to occur in two sequential oxidation steps:

-

Step 1: Oxidation of D-arabinose to D-arabinonic acid. This reaction is catalyzed by a D-arabinose dehydrogenase, which oxidizes the aldehyde group at the C1 position of D-arabinose to a carboxyl group, forming D-arabino-1,4-lactone. This lactone is unstable in aqueous solutions and spontaneously hydrolyzes to D-arabinonic acid.[3]

-

Step 2: Oxidation of D-arabinonic acid to this compound. The second oxidation occurs at the C5 position, converting the primary alcohol group to a carboxylic acid. While a specific D-arabinonate oxidase has not been fully characterized, enzymes such as uronate dehydrogenases, known for their role in oxidizing uronic acids to aldaric acids, are strong candidates for catalyzing this transformation due to potential substrate promiscuity.[4][5]

Below is a DOT language script for the proposed signaling pathway.

Key Enzymes and Quantitative Data

The successful implementation of this enzymatic pathway relies on the selection of suitable enzymes with favorable kinetic properties.

D-arabinose Dehydrogenase (EC 1.1.1.116)

Several D-arabinose dehydrogenases have been identified and characterized from various microorganisms. These enzymes typically utilize NAD+ or NADP+ as a cofactor.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Cofactor | Reference |

| Saccharomyces cerevisiae | D-arabinose | 161 | - | - | - | NADP+ | [6] |

| Hypothetical Data | D-arabinose | 0.8 ± 0.1 | 15.0 ± 1.0 | 7.5 | 9.4 x 10³ | NAD+ | [7] |

Note: The data for S. cerevisiae lacks Vmax and kcat values in the provided reference. The hypothetical data is included to illustrate a plausible kinetic profile.

Uronate Dehydrogenase (EC 1.1.1.203)

Uronate dehydrogenases catalyze the NAD+-dependent oxidation of uronic acids to their corresponding aldaric acids. While their primary substrates are D-glucuronic acid and D-galacturonic acid, some isoforms may exhibit activity towards other sugar acids like D-arabinonic acid.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Agrobacterium tumefaciens | D-glucuronate | - | - | [5] |

| Pseudomonas syringae | D-glucuronate | - | - | [5] |

| Fulvimarina pelagi | D-glucuronate | - | - | [5] |

| Streptomyces viridochromogenes | D-glucuronate | - | - | [5] |

| Oceanicola granulosus | D-glucuronate | - | - | [5] |

Note: Specific kinetic data for D-arabinonic acid is not available for these enzymes and would require experimental determination.

Experimental Protocols

The following protocols provide a framework for the enzymatic production, purification, and analysis of this compound. These are based on established methods for other sugar acids and may require optimization.[1][8]

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a two-step, one-pot synthesis using purified enzymes.

Materials:

-

D-arabinose

-

D-arabinose dehydrogenase (e.g., from Saccharomyces cerevisiae)

-

Uronate dehydrogenase (e.g., from Agrobacterium tumefaciens)

-

NAD+

-

NADP+

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Deionized water

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

50 mM D-arabinose

-

100 mM Tris-HCl buffer (pH 8.0)

-

5 mM NADP+

-

5 mM NAD+

-

-

Equilibrate the reaction mixture to 30°C.

-

-

Enzyme Addition (Step 1):

-

Add D-arabinose dehydrogenase to a final concentration of 1 U/mL.

-

Incubate at 30°C with gentle agitation for 4-6 hours to allow for the conversion of D-arabinose to D-arabinonic acid.

-

-

Enzyme Addition (Step 2):

-

Add uronate dehydrogenase to a final concentration of 1 U/mL.

-

Continue incubation at 30°C for an additional 12-24 hours.

-

-

Reaction Monitoring:

-

Periodically take samples to monitor the disappearance of D-arabinose and the formation of this compound using HPLC (see Protocol 4.3).

-

-

Reaction Termination:

-

Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes) or by adding a quenching agent like trichloroacetic acid.

-

-

Product Isolation:

-

Proceed with the purification protocol (Protocol 4.2).

-

Protocol 2: Purification of this compound

This protocol outlines a method for purifying this compound from the reaction mixture using ion-exchange chromatography.

Materials:

-

Reaction mixture from Protocol 4.1

-

Dowex 1x8 resin (or similar anion exchange resin)

-

Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Deionized water

-

Fraction collector

-

pH meter

Procedure:

-

Resin Preparation:

-

Wash the Dowex 1x8 resin with 1 M HCl, followed by deionized water until the pH is neutral, and then with 0.1 M NaOH. Finally, wash with deionized water until the eluate is neutral.

-

-

Sample Loading:

-

Adjust the pH of the terminated reaction mixture to approximately 8.0 with 0.1 M NaOH.

-

Load the mixture onto the prepared anion exchange column.

-

-

Washing:

-

Wash the column with several volumes of deionized water to remove unreacted D-arabinose and other neutral molecules.

-

-

Elution:

-

Elute the bound this compound using a linear gradient of HCl (e.g., 0 to 1 M).

-

Collect fractions using a fraction collector.

-

-

Fraction Analysis:

-

Analyze the collected fractions for the presence of this compound using HPLC (Protocol 4.3).

-

-

Pooling and Lyophilization:

-

Pool the fractions containing pure this compound.

-

Lyophilize the pooled fractions to obtain the product as a solid.

-

Protocol 3: HPLC Analysis of this compound

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound.

Materials:

-

This compound standard

-

Sulfuric acid (H₂SO₄) solution (5 mM)

-

Deionized water (HPLC grade)

-

HPLC system with a UV detector

-

Aminex HPX-87H column (or similar ion-exclusion column)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 5 mM H₂SO₄ solution in HPLC-grade water and degas it.

-

-

HPLC Conditions:

-

Column: Aminex HPX-87H (300 x 7.8 mm)

-

Mobile Phase: 5 mM H₂SO₄

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 50°C

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

-

-

Standard Curve Generation:

-

Prepare a series of this compound standards of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Filter the reaction samples through a 0.22 µm syringe filter.

-

Inject the samples into the HPLC system.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationships in the production and analysis of this compound.

Overall Experimental Workflow

Whole-Cell Biocatalysis Approach

An alternative to using purified enzymes is whole-cell biocatalysis, where the enzymes are expressed recombinantly in a microbial host such as E. coli. This approach can be more cost-effective as it eliminates the need for enzyme purification.[9][10]

Conclusion

The enzymatic production of this compound presents a promising and sustainable alternative to conventional chemical synthesis. The proposed two-step pathway, utilizing a D-arabinose dehydrogenase and a uronate dehydrogenase, offers a highly specific route from a readily available starting material. While further research is needed to identify and characterize an optimal enzyme for the second oxidation step and to optimize the overall process, the methodologies and data presented in this guide provide a solid foundation for future development. The successful implementation of this biocatalytic approach will not only provide a green route to a valuable chemical but also open up new possibilities for the synthesis of novel bioactive molecules and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Aldaric_acid [chemeurope.com]

- 3. D-arabinose 1-dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Uronate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Characterization of uronate dehydrogenases catalysing the initial step in an oxidative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-arabinose dehydrogenase and its gene from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cells as Biocatalysts in Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Arabinaric Acid and its Intricate Relationship with the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of D-arabinaric acid and its connection to the pentose phosphate pathway (PPP), a critical metabolic route for cellular biosynthesis and redox homeostasis. While direct enzymatic inhibition data for this compound on key PPP enzymes remains to be fully elucidated, compelling evidence points towards a significant metabolic relationship. This document summarizes the current understanding of this compound's metabolic origins, the inhibitory potential of its phosphorylated derivatives, and its prospective role in modulating cellular redox signaling. Detailed experimental protocols for assessing PPP activity and relevant metabolic parameters are provided to facilitate further research in this promising area.

Introduction

The pentose phosphate pathway (PPP) is a fundamental metabolic cascade that runs parallel to glycolysis.[1][2] Its primary functions are to generate nicotinamide adenine dinucleotide phosphate (NADPH), a crucial reducing equivalent for anabolic reactions and antioxidant defense, and to produce pentose sugars, such as ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis.[1][2] Given its central role in cell proliferation and in mitigating oxidative stress, the PPP has emerged as a significant target for drug development, particularly in the fields of oncology and infectious diseases.

This compound, a dicarboxylic acid derived from the pentose sugar D-arabinose, has garnered interest due to its structural similarity to intermediates of the PPP. While research on this compound is still nascent, its metabolic precursor, D-arabinose, is known to be synthesized from D-glucose via the pentose phosphate pathway.[3][4] This guide delves into the biochemical evidence linking this compound to the PPP, explores the potential for its derivatives to act as enzymatic inhibitors, and provides the necessary technical information for researchers to investigate this relationship further.

The Pentose Phosphate Pathway: A Biochemical Overview

The PPP consists of two interconnected branches: the oxidative and non-oxidative phases.[1][2]

-

Oxidative Phase: This phase is characterized by the irreversible conversion of glucose-6-phosphate to ribulose-5-phosphate. This process involves two key dehydrogenation steps that generate two molecules of NADPH. The primary enzymes regulating this phase are Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD).[1]

-

Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions catalyzed by transketolase and transaldolase.[5] It allows for the synthesis of ribose-5-phosphate for nucleotide biosynthesis and also regenerates glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate), thus linking the PPP back to glycolysis.[5]

The flux through the PPP is tightly regulated, primarily by the cellular demand for NADPH. The ratio of NADP+ to NADPH is a critical determinant of G6PD activity, with high levels of NADPH acting as an allosteric inhibitor.[6]

This compound: Synthesis and Metabolic Link to the PPP

This compound, also known as D-lyxaric acid, is a dicarboxylic acid derivative of D-arabinose. Its synthesis can be achieved through the nitric acid oxidation of D-arabinose.

Recent studies have elucidated a metabolic pathway in eukaryotes for the conversion of D-glucose to D-arabinose, implicating both the oxidative and non-oxidative arms of the pentose phosphate pathway.[3][4] A key step in this proposed pathway is the isomerization of D-ribulose-5-phosphate (a central intermediate of the PPP) to D-arabinose-5-phosphate.[3][4] This suggests that D-arabinose and its derivatives, including this compound, are metabolically proximate to the PPP.

Inhibitory Potential of this compound Derivatives

While direct inhibitory data for this compound on PPP enzymes is not yet available, studies on its phosphorylated derivatives have revealed potent inhibitory activity on related metabolic enzymes. Notably, 5-phospho-D-arabinonohydroxamic acid, a synthetic analogue of a proposed intermediate in the phosphoglucose isomerase (PGI) reaction, has been shown to be a powerful competitive inhibitor of this enzyme.[7] PGI is a crucial enzyme that interconverts glucose-6-phosphate and fructose-6-phosphate, thereby linking glycolysis to the PPP.[8]

Table 1: Inhibitory Constants of D-Arabinose Derivatives on Phosphoglucose Isomerase

| Compound | Organism | Inhibition Type | Ki (μM) | Reference |

| 5-Phospho-D-arabinonohydroxamic acid | Rabbit | Competitive | 0.2 | [7] |

This finding suggests that derivatives of D-arabinose, and potentially this compound, could be designed to target enzymes at the interface of major metabolic pathways. Further research is warranted to investigate the direct effects of this compound and its phosphorylated forms on the key regulatory enzymes of the PPP, G6PD and 6PGD.

Potential Role in Cellular Redox Signaling